molecular formula C26H25NO6S B2423664 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021221-29-3

5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2423664
CAS RN: 1021221-29-3
M. Wt: 479.55
InChI Key: RSVBOMHJQPBJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and has been synthesized using various methods.

Scientific Research Applications

Synthetic Methodologies

One significant area of application is in the development of synthetic methodologies. For instance, the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones through a catalyst-free and solvent-free three-component condensation reaction showcases an eco-friendly approach to synthesizing pyrrol-2(5H)-one derivatives (Niknam & Mojikhalifeh, 2014). This method emphasizes the importance of developing green chemical processes in research involving complex organic compounds.

Material Science Applications

In materials science, the incorporation of pyrrol-2(5H)-one derivatives into polymer matrices has been explored. For example, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones for use as electron transport layers in solar cells represents a novel application in photovoltaic devices (Hu et al., 2015). Such research demonstrates the potential of pyrrol-2(5H)-one derivatives in improving the efficiency of renewable energy technologies.

Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds bearing the pyrrol-2(5H)-one moiety have been investigated for their biological activities. The synthesis and evaluation of ethyl 4-(2-aryloxyhexyloxy)benzoates, derived from pyrrol-2(5H)-one structures, for their anti-juvenile hormone activity in silkworm larvae, highlight the potential of these compounds in agricultural and pharmaceutical applications (Furuta et al., 2006). This illustrates the diverse biological activities that can be modulated through the structural modification of pyrrol-2(5H)-one derivatives.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-4-33-21-11-7-18(8-12-21)23-25(34(30,31)22-15-5-17(2)6-16-22)24(28)26(29)27(23)19-9-13-20(32-3)14-10-19/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVBOMHJQPBJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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